FR901463
Description
Properties
IUPAC Name |
[(Z,2S)-5-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(2R,3R,4S,6S)-4-(chloromethyl)-3,4,6-trihydroxy-6-methyloxan-2-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42ClNO8/c1-16(8-11-23-25(32)27(34,15-28)14-26(6,33)37-23)7-10-22-17(2)13-21(19(4)36-22)29-24(31)12-9-18(3)35-20(5)30/h7-9,11-12,17-19,21-23,25,32-34H,10,13-15H2,1-6H3,(H,29,31)/b11-8+,12-9-,16-7+/t17-,18-,19+,21+,22-,23+,25+,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONUKPQOBQKEHX-QHYZBLTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(OC1CC=C(C)C=CC2C(C(CC(O2)(C)O)(CCl)O)O)C)NC(=O)C=CC(C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@](C[C@@](O2)(C)O)(CCl)O)O)C)NC(=O)/C=C\[C@H](C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42ClNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201098220 | |
| Record name | (2Z,4S)-4-(Acetyloxy)-N-[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(2R,3R,4S,6S)-4-(chloromethyl)tetrahydro-3,4,6-trihydroxy-6-methyl-2H-pyran-2-yl]-3-methyl-2,4-pentadien-1-yl]tetrahydro-2,5-dimethyl-2H-pyran-3-yl]-2-pentenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201098220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146478-74-2 | |
| Record name | (2Z,4S)-4-(Acetyloxy)-N-[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(2R,3R,4S,6S)-4-(chloromethyl)tetrahydro-3,4,6-trihydroxy-6-methyl-2H-pyran-2-yl]-3-methyl-2,4-pentadien-1-yl]tetrahydro-2,5-dimethyl-2H-pyran-3-yl]-2-pentenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146478-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FR 901463 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146478742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2Z,4S)-4-(Acetyloxy)-N-[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(2R,3R,4S,6S)-4-(chloromethyl)tetrahydro-3,4,6-trihydroxy-6-methyl-2H-pyran-2-yl]-3-methyl-2,4-pentadien-1-yl]tetrahydro-2,5-dimethyl-2H-pyran-3-yl]-2-pentenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201098220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fermentation and Strain Optimization
FR901464 is natively produced by Pseudomonas sp. No. 2663 through submerged fermentation. The strain is cultivated in a medium containing soluble starch (1%), glycerol (1%), defatted soybean meal (1%), and corn steep liquor (0.5%), with pH maintained at 7.0 using automated HCl/NaOH titration. Fermentation occurs at 25°C under aerobic conditions (4 L·min⁻¹ airflow) for 48 hours, yielding approximately 72 L of broth per batch. Post-fermentation, the broth is centrifuged, and bioactive compounds are extracted using ethyl acetate. Notably, Burkholderia thailandensis MSMB43 has also been identified as a producer of FR901464 analogs, though with modifications in oxygenation patterns.
Enzymatic Conversion and Hemiketal Formation
The Fr9P dioxygenase, a key enzyme in FR901464 biosynthesis, catalyzes the formation of a hemiketal intermediate from a linear precursor. Kinetic studies reveal Fr9P operates optimally at pH 7.5 and 30°C, with a Kₘ of 60 µM for its primary substrate. The reaction requires α-ketoglutarate (0.2 mM) and Fe(II) (0.01 mM), with ascorbate enhancing activity by preventing iron oxidation. Under anaerobic conditions, Fr9P activity ceases entirely, confirming its dependence on molecular oxygen.
| Substrate | Kₘ (µM) | kₐₜ (min⁻¹) | kₐₜ/Kₘ (µM⁻¹·min⁻¹) | Relative Efficiency (%) |
|---|---|---|---|---|
| 3 | 60 ± 14 | 86 ± 9 | 1.43 | 100 |
| 2 | 74 ± 7 | 60 ± 6 | 0.81 | 57 |
Table 1: Kinetic parameters of Fr9P-catalyzed reactions.
The hemiketal product (8 , C₂₈H₄₁NO₁₀) is highly unstable, degrading into analogs like 4 (C₂₇H₄₁NO₈) and 11 (C₂₁H₃₁NO₅) upon lyophilization. Stabilization strategies include immediate HPLC purification and storage in aqueous acetonitrile at –80°C.
Chemical Synthesis Approaches
Total Synthesis via Convergent Strategies
Ghosh and Chen’s 20-step synthesis of FR901464 remains the benchmark for enantioselective production. The route bifurcates into tetrahydropyran (A-ring) and dihydropyranone (B-ring) fragments, coupled via cross-metathesis. Key steps include:
- A-Ring Construction : (R)-Isopropylidene glyceraldehyde undergoes Corey–Bakshi–Shibata reduction to install C3 and C5 stereocenters.
- B-Ring Synthesis : Achmatowicz oxidation of furfuryl alcohol generates a dihydropyranone intermediate, followed by Michael addition to establish C9–C10 diastereoselectivity.
- Fragment Coupling : Grubbs’ second-generation catalyst mediates cross-metathesis between A- and B-ring alkenes, achieving 86% yield.
Stereochemical Control and Functionalization
Swern oxidation and Wittig olefination are critical for introducing α,β-unsaturated ester moieties. For example, oxidation of alcohol 11 (Scheme 2) to an aldehyde, followed by Wittig reaction with ethyl 2-(diethoxyphosphoryl)acetate, furnishes olefin 13 in 54% yield over three steps. Subsequent PCC oxidation yields enantiopure dihydropyranone 5 (73% yield).
Comparative Analysis of Methodologies
Yield and Scalability
Biosynthesis offers higher theoretical yields (e.g., 1.43 µM⁻¹·min⁻¹ catalytic efficiency for Fr9P) but faces challenges in product stability. Chemical synthesis achieves 54–86% yields in key steps but requires costly catalysts (e.g., Grubbs’ catalyst at $1,200/g). Fermentation scales to 72 L batches, whereas synthetic routes are limited by multi-step purifications.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bonds and carbonyl groups can be reduced to form saturated compounds.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antitumor Activity
Mechanism of Action
FR901463, along with its analogs FR901464 and FR901465, exhibits notable antitumor activity by interacting with the spliceosome machinery in cells. These compounds have been shown to inhibit pre-mRNA splicing, leading to the accumulation of unspliced mRNA in the cytoplasm and ultimately affecting protein synthesis essential for tumor growth .
In Vivo Studies
In various mouse models, this compound demonstrated significant efficacy:
- P388 Lymphoma : The compound extended the lifespan of mice bearing this tumor type, with a T/C (treated/control) value indicating a 160% increase in survival compared to controls .
- A549 Lung Adenocarcinoma : this compound inhibited the growth of human lung adenocarcinoma cells in xenograft models .
Comparative Efficacy of Analog Compounds
| Compound | T/C Value (%) | Tumor Type | Mechanism of Action |
|---|---|---|---|
| This compound | 160 | P388 Lymphoma | Inhibition of pre-mRNA splicing |
| FR901464 | 145 | A549 Lung Adenocarcinoma | Chromatin remodeling and transcriptional activation |
| FR901465 | 127 | Murine Solid Tumors | Similar to this compound but less potent |
Structural Insights and Stability
The structural characteristics of this compound contribute to its biological activity. It is a relatively unstable compound, which has led to the development of more stable analogs such as spliceostatin A. This derivative has shown improved stability while retaining similar potency against tumor cells .
Case Studies and Research Findings
-
Study on Chromatin Dynamics :
A study demonstrated that treatment with FR901464 induced G1 and G2/M phase arrest in the cell cycle, suggesting that these compounds may alter chromatin structure dynamically, enhancing their antitumor effects . -
Synthesis of Analog Compounds :
Researchers have synthesized novel analogs based on the structure of FR901464 to explore their efficacy against various tumor cell lines. These analogs showed promising results with lower IC50 values compared to the original compounds, indicating enhanced potency and potentially better therapeutic profiles . -
Spliceosome Targeting :
The discovery that this compound and its analogs target the SF3b subunit of the spliceosome has opened avenues for further research into spliceosome inhibitors as therapeutic agents in oncology .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to engage in various interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
FR901463 is part of a broader class of spliceosome-targeting antitumor agents. Below is a detailed comparison with structurally and mechanistically related compounds:
Table 1: Key Antitumor Compounds Targeting the Spliceosome
| Compound | Source | Mechanism of Action | IC50 (nM) | In Vivo Efficacy (T/C%) | Clinical Status |
|---|---|---|---|---|---|
| This compound | Pseudomonas sp. 2663 | Binds SF3B1, inhibits spliceosome | 1–10* | 160% (P388 leukemia) | Preclinical |
| FR901464 | Pseudomonas sp. 2663 | Same as this compound; stronger G1/G2/M arrest | 0.5–5* | 145% (P388 leukemia) | Preclinical |
| Pladienolide B | Streptomyces platensis | SF3B1 inhibition, spliceosome disruption | 0.3–2 | 180% (colon cancer) | Phase I (E7107 terminated) |
| Herboxidiene | Streptomyces spp. | Spliceosome inhibition, p27 stabilization | 5–20 | 150% (breast cancer) | Preclinical |
| Spliceostatin A | Synthetic (FR901464 derivative) | Enhanced stability, SF3B1 binding | 0.1–1 | 170% (melanoma) | Preclinical |
| Sudemycins | Synthetic (FR901464-based) | Alternative splicing modulation | 0.5–5 | N/A | Preclinical |
*IC50 ranges estimated from cytotoxicity assays .
Key Findings
Potency and Mechanism: FR901464, a close analog of this compound, shows superior potency (IC50: 0.5–5 nM vs. 1–10 nM for this compound) due to enhanced chromatin remodeling and transcriptional suppression . Both induce G1/G2/M arrest and DNA fragmentation in tumor cells . Pladienolides (e.g., pladienolide B) and herboxidienes share the SF3B1 target but differ in chemical structure. Pladienolide B has a macrocyclic lactone, while this compound features a tetracyclic backbone .
Structural Modifications and Stability: Natural FR compounds are chemically unstable, limiting their therapeutic use. Synthetic analogs like spliceostatin A (derived from FR901464) and sudemycins (FR901464-based) exhibit improved stability and solubility . Sudemycins retain nanomolar cytotoxicity but avoid the instability of parent FR compounds .
In Vivo Efficacy: this compound and FR901464 show comparable efficacy to pladienolides in murine models. However, pladienolide derivatives like E7107 advanced to clinical trials but were halted due to retinal toxicity .
Toxicity and Selectivity :
- This compound and analogs show tumor-selective cytotoxicity, sparing housekeeping genes . In contrast, E7107’s toxicity in trials suggests off-target effects, highlighting the need for refined derivatives .
Biological Activity
FR901463 is a novel compound derived from the fermentation broth of Pseudomonas sp. No. 2663, recognized for its significant antitumor properties. This compound, along with its analogs FR901464 and FR901465, has been the subject of various studies aimed at understanding its biological activity, particularly in the context of cancer treatment.
Antitumor Properties
This compound exhibits potent antitumor activity against various tumor cell lines. Research indicates that it significantly enhances the transcriptional activity of the SV40 DNA virus promoter, which is associated with its mechanism of action in inhibiting tumor growth. The compound has demonstrated effectiveness in both murine and human tumor systems, as detailed below:
| Compound | Tumor Type | T/C Value (%) | Effective Dose Range |
|---|---|---|---|
| This compound | Murine Ascitic Tumor P388 | 160 | Varies |
| FR901464 | A549 Lung Adenocarcinoma | Inhibitory | Varies |
| FR901465 | Colon 38 Carcinoma | Inhibitory | Varies |
The T/C value indicates the percentage increase in lifespan of treated mice compared to untreated controls, highlighting the efficacy of these compounds in extending life in tumor-bearing mice .
The mechanism underlying the antitumor effects of this compound involves:
- Transcriptional Activation : The compound enhances transcriptional activity, leading to alterations in gene expression that can halt tumor progression .
- Cell Cycle Arrest : Studies have shown that this compound induces G1 and G2/M phase arrest in tumor cells, disrupting their ability to proliferate. This effect is linked to changes in chromatin structure and transcriptional regulation .
- Cytotoxicity : In vitro studies reveal that this compound exhibits cytotoxic effects against various cancer cell lines, with growth inhibition observed at specific concentrations. For instance, GI50 values (the concentration required to inhibit cell growth by 50%) have been documented for related compounds, indicating a strong potential for therapeutic use .
Comparative Efficacy
Comparative studies between this compound and its analogs demonstrate varying levels of efficacy. For example, while this compound shows promising results, FR901464 has been noted for its superior effectiveness across multiple tumor types. This suggests that structural modifications within this class of compounds may significantly influence their biological activity .
Case Studies and Research Findings
Several case studies have highlighted the clinical relevance of this compound and its analogs:
- In Vivo Studies : Research involving mouse models has consistently shown that treatment with this compound leads to prolonged survival rates in tumor-bearing subjects. These findings underscore the potential for this compound as a viable candidate for cancer therapy .
- In Vitro Analysis : Laboratory experiments have confirmed the cytotoxic effects of this compound on various human cancer cell lines, including those resistant to conventional therapies. The ability of this compound to induce apoptosis (programmed cell death) further supports its therapeutic potential .
- Mechanistic Insights : Investigations into the molecular mechanisms have revealed that this compound not only affects transcriptional activity but also alters the expression of genes involved in cell cycle regulation and apoptosis pathways .
Q & A
Q. What is the primary mechanism of action of FR901463 in exerting antitumor effects?
this compound modulates transcriptional activity by binding to spliceosome components (e.g., SF3B1), inducing G1 and G2/M cell cycle arrest via chromatin remodeling and selective suppression of inducible genes. Methodological validation includes flow cytometry for cell cycle analysis, RNA sequencing to assess splicing alterations, and qPCR for gene expression profiling .
Q. What experimental models are commonly used to evaluate this compound's antitumor efficacy?
Standard models include murine ascitic P388 leukemia (for survival analysis via T/C values), human A549 lung adenocarcinoma xenografts, and murine solid tumors (Colon 38 carcinoma, Meth A fibrosarcoma). In vitro models often use M-8 tumor cells to study transcription activation kinetics .
Q. Which biochemical assays are considered gold standards for quantifying this compound's transcriptional modulation effects?
Luciferase reporter assays (e.g., SV40 promoter-driven systems) are used to measure transcriptional activation. Western blotting for p27Kip1 stabilization and EMSA (electrophoretic mobility shift assays) confirm spliceosome targeting .
Q. What are the key structural features of this compound essential for its bioactivity?
The tetracyclic core, epoxide moiety, and C4-C6 diol are critical. Synthetic studies using asymmetric hetero-Diels-Alder (HDA) reactions to construct pyran rings highlight the importance of stereochemistry .
Advanced Research Questions
Q. How do researchers address discrepancies between in vitro and in vivo efficacy data for this compound derivatives?
Pharmacokinetic profiling (e.g., plasma stability assays) and metabolite identification via LC-MS are prioritized. In vivo studies often adjust dosing schedules (e.g., intermittent administration) to mitigate toxicity while maintaining efficacy .
Q. What methodological approaches are employed in structure-activity relationship (SAR) studies of this compound analogs?
Fragment-based synthesis is used to isolate functional groups. Key steps include asymmetric catalysis for chiral centers and late-stage coupling of pyran fragments. Bioactivity is tested using IC50 assays in SF3B1-mutated vs. wild-type cell lines .
Q. What techniques are critical for validating this compound's impact on pre-mRNA splicing in cancer cells?
RNA immunoprecipitation (RIP) identifies spliceosome-bound transcripts. Splicing-sensitive microarrays and nanopore direct RNA sequencing resolve alternative splicing events. CRISPR-mediated SF3B1 knockout controls validate target specificity .
Q. How do researchers design experiments to assess this compound-induced chromatin remodeling effects?
Chromatin conformation capture (3C) and ATAC-seq (Assay for Transposase-Accessible Chromatin) map structural changes. Histone modification ChIP-seq (e.g., H3K27ac) correlates transcriptional activation with chromatin accessibility .
Q. What analytical strategies resolve conflicting data on this compound's cell cycle arrest patterns across cancer types?
Single-cell RNA sequencing distinguishes tumor heterogeneity. Kinome-wide siRNA screens identify compensatory pathways (e.g., mTOR signaling) that alter cell cycle responses. Dose-response curves in isogenic cell pairs control for genetic background .
Q. How is asymmetric catalysis applied in the total synthesis of this compound and its analogs?
Jacobsen’s HDA reaction constructs pyran rings with >90% enantiomeric excess. Late-stage epoxidation and dihydroxylation ensure stereochemical fidelity. Synthetic analogs are evaluated using cytotoxicity assays and transcriptome profiling .
Q. Methodological Notes
- Data Contradiction Analysis : Use orthogonal assays (e.g., RNA-seq + proteomics) to confirm splicing effects versus off-target transcriptional changes .
- Experimental Design : Include SF3B1 mutation status as a stratification variable in preclinical trials to account for differential sensitivity .
- Synthesis Optimization : Prioritize modular synthetic routes to enable rapid analog generation for SAR exploration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
